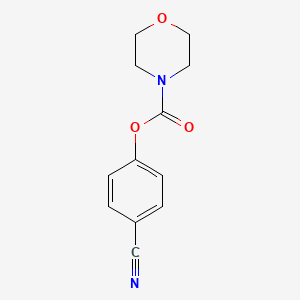
N-(1-isopropyl-2-methylpropyl)-2,4,6-trimethylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-isopropyl-2-methylpropyl)-2,4,6-trimethylbenzenesulfonamide, also known as TMB-4, is a compound that has gained attention in the scientific community due to its potential as a therapeutic agent. TMB-4 is a sulfonamide derivative that has been shown to exhibit anti-inflammatory and neuroprotective properties.
作用机制
The mechanism of action of N-(1-isopropyl-2-methylpropyl)-2,4,6-trimethylbenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of inflammatory mediators such as cytokines and chemokines. N-(1-isopropyl-2-methylpropyl)-2,4,6-trimethylbenzenesulfonamide has been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) in microglial cells. N-(1-isopropyl-2-methylpropyl)-2,4,6-trimethylbenzenesulfonamide has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a crucial role in the regulation of inflammation.
Biochemical and Physiological Effects:
N-(1-isopropyl-2-methylpropyl)-2,4,6-trimethylbenzenesulfonamide has been shown to exhibit various biochemical and physiological effects such as anti-inflammatory, antioxidant, and neuroprotective properties. N-(1-isopropyl-2-methylpropyl)-2,4,6-trimethylbenzenesulfonamide has been shown to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation in animal models of neurodegenerative diseases. N-(1-isopropyl-2-methylpropyl)-2,4,6-trimethylbenzenesulfonamide has also been shown to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
实验室实验的优点和局限性
One of the advantages of using N-(1-isopropyl-2-methylpropyl)-2,4,6-trimethylbenzenesulfonamide in lab experiments is its ability to cross the blood-brain barrier, making it a potential therapeutic agent for diseases affecting the central nervous system. N-(1-isopropyl-2-methylpropyl)-2,4,6-trimethylbenzenesulfonamide is also relatively easy to synthesize and purify, making it readily available for research purposes. However, one of the limitations of using N-(1-isopropyl-2-methylpropyl)-2,4,6-trimethylbenzenesulfonamide in lab experiments is its potential toxicity at high concentrations. Therefore, it is important to use appropriate dosages and safety measures when handling N-(1-isopropyl-2-methylpropyl)-2,4,6-trimethylbenzenesulfonamide.
未来方向
There are several future directions for the research on N-(1-isopropyl-2-methylpropyl)-2,4,6-trimethylbenzenesulfonamide. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to study its potential therapeutic effects in other diseases such as stroke and traumatic brain injury. Additionally, the development of N-(1-isopropyl-2-methylpropyl)-2,4,6-trimethylbenzenesulfonamide analogs with improved pharmacokinetic properties and reduced toxicity could lead to the development of more effective therapeutic agents.
Conclusion:
In summary, N-(1-isopropyl-2-methylpropyl)-2,4,6-trimethylbenzenesulfonamide is a sulfonamide derivative that has shown promising therapeutic potential in various diseases such as Alzheimer's, Parkinson's, and multiple sclerosis. Its anti-inflammatory and neuroprotective properties make it a potential therapeutic agent for diseases affecting the central nervous system. Further research on its mechanism of action and potential therapeutic effects in other diseases could lead to the development of more effective therapeutic agents.
合成方法
The synthesis of N-(1-isopropyl-2-methylpropyl)-2,4,6-trimethylbenzenesulfonamide involves the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with 1-isopropyl-2-methylpropylamine in the presence of a base. The reaction yields N-(1-isopropyl-2-methylpropyl)-2,4,6-trimethylbenzenesulfonamide as a white crystalline solid with a melting point of 120-122°C. The purity of the compound can be confirmed using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
科学研究应用
N-(1-isopropyl-2-methylpropyl)-2,4,6-trimethylbenzenesulfonamide has been studied extensively for its therapeutic potential in various diseases such as Alzheimer's, Parkinson's, and multiple sclerosis. In Alzheimer's disease, N-(1-isopropyl-2-methylpropyl)-2,4,6-trimethylbenzenesulfonamide has been shown to reduce amyloid beta-induced neurotoxicity and improve cognitive function in animal models. In Parkinson's disease, N-(1-isopropyl-2-methylpropyl)-2,4,6-trimethylbenzenesulfonamide has been shown to protect dopaminergic neurons from oxidative stress-induced cell death. In multiple sclerosis, N-(1-isopropyl-2-methylpropyl)-2,4,6-trimethylbenzenesulfonamide has been shown to reduce inflammation and demyelination in animal models.
属性
IUPAC Name |
N-(2,4-dimethylpentan-3-yl)-2,4,6-trimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO2S/c1-10(2)15(11(3)4)17-20(18,19)16-13(6)8-12(5)9-14(16)7/h8-11,15,17H,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIMHHISYTPYSAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC(C(C)C)C(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N,N-diethyl-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5875773.png)
![4-{[4-(ethylamino)-6-(isopropylamino)-1,3,5-triazin-2-yl]oxy}benzaldehyde](/img/structure/B5875783.png)
![4-({[(cyclohexylamino)carbonothioyl]amino}methyl)benzenesulfonamide](/img/structure/B5875788.png)
![2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}-N-(3-methoxyphenyl)acetamide](/img/structure/B5875810.png)



![4-methyl-N-[3-(1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B5875832.png)


![2-methyl-3-nitro-N-[4-(1-piperidinyl)phenyl]benzamide](/img/structure/B5875855.png)